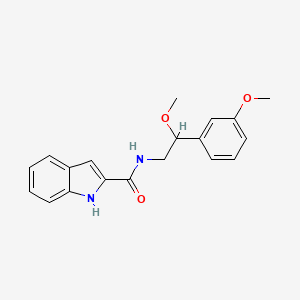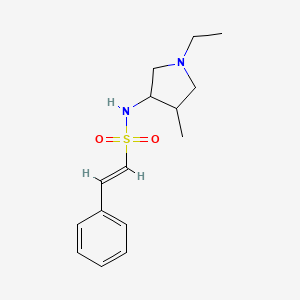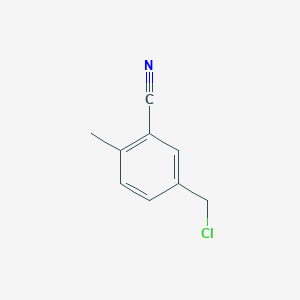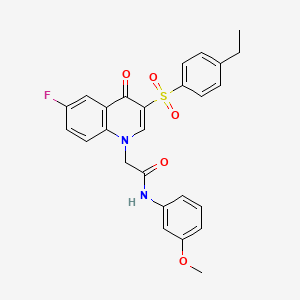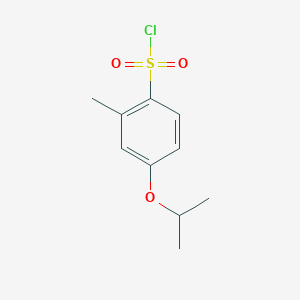
(4-aminophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemical Synthesis and Molecular Design
One study focused on the synthesis of similar compounds via photoinduced intramolecular rearrangement, highlighting an efficient, environmentally friendly synthesis approach that could be applicable to (4-aminophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone (Jing et al., 2018). Such methodologies emphasize green chemistry principles, including the use of green solvents and avoidance of transition-metal catalysts.
Antitumor Activity
Research on related compounds demonstrates potential antitumor activities. For example, a compound was synthesized and tested for its inhibition effect on the proliferation of several cancer cell lines (Tang & Fu, 2018). This suggests that (4-aminophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone could be investigated for similar biological activities, potentially contributing to the development of new anticancer agents.
Neurodegenerative Diseases
A study on the design and synthesis of selective butyrylcholinesterase (BChE) inhibitors for potential use in treating neurodegenerative diseases, such as Alzheimer's, found that certain derivatives showed improved inhibitory activity and selectivity towards BChE over acetylcholinesterase (AChE). These compounds also displayed anti-Aβ1–42 aggregation activity, indicating their potential in Alzheimer's disease research (Jiang et al., 2019).
Antioxidant Properties
The synthesis and evaluation of antioxidant properties of derivatives of similar compounds have been explored, with some demonstrating significant antioxidant power. This includes the ability to scavenge free radicals and chelate metal ions, suggesting a potential for (4-aminophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone to be studied for its antioxidant capabilities (Çetinkaya et al., 2012).
Spectral Characterization and Docking Studies
Spectral characterization and docking studies of related compounds have been performed to understand their structural properties and interactions with biological targets. These studies provide a foundation for molecular design and the development of therapeutic agents, suggesting that similar analyses could be beneficial for (4-aminophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone (Shahana & Yardily, 2020).
Propiedades
IUPAC Name |
(4-aminophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c17-15-7-5-13(6-8-15)16(19)18-10-9-12-3-1-2-4-14(12)11-18/h1-8H,9-11,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATOIMZOTSZUKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[(2-Chlorophenyl)methyl-cyclopentylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2985746.png)
amino}acetamide](/img/structure/B2985747.png)

![Ethyl 2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetate](/img/structure/B2985751.png)

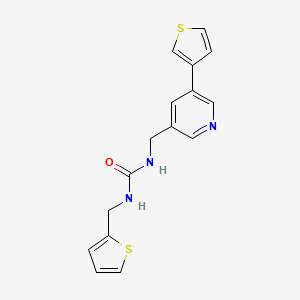

![ethyl 3-({[7-{[(3-fluorobenzyl)oxy]methyl}-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]carbonyl}amino)benzoate](/img/structure/B2985758.png)

